2-Methyl-1-pyrrolidin-3-ylpyrrolidine 2-Methyl-1-pyrrolidin-3-ylpyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14323190
InChI: InChI=1S/C9H18N2/c1-8-3-2-6-11(8)9-4-5-10-7-9/h8-10H,2-7H2,1H3
SMILES:
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol

2-Methyl-1-pyrrolidin-3-ylpyrrolidine

CAS No.:

Cat. No.: VC14323190

Molecular Formula: C9H18N2

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-pyrrolidin-3-ylpyrrolidine -

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
IUPAC Name 2-methyl-1-pyrrolidin-3-ylpyrrolidine
Standard InChI InChI=1S/C9H18N2/c1-8-3-2-6-11(8)9-4-5-10-7-9/h8-10H,2-7H2,1H3
Standard InChI Key KHAUVQIIEQSBGB-UHFFFAOYSA-N
Canonical SMILES CC1CCCN1C2CCNC2

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

The compound consists of two pyrrolidine rings (five-membered saturated heterocycles containing four carbon atoms and one nitrogen atom). The primary ring is substituted with a methyl group at the second carbon (C2\text{C}_2), while the secondary pyrrolidine ring is attached at the third carbon (C3\text{C}_3) of the primary ring. This configuration introduces stereochemical complexity, as the pyrrolidine rings can adopt multiple conformations. The nitrogen atoms in both rings contribute to the molecule’s basicity, with pKa values typical of aliphatic amines (approximately 10–11).

The IUPAC name, 2-methyl-1-pyrrolidin-3-ylpyrrolidine, reflects its substitution pattern. The SMILES notation CC1CCCN1C2CCNC2\text{CC1CCCN1C2CCNC2} and InChIKey KHAUVQIIEQSBGB-UHFFFAOYSA-N\text{KHAUVQIIEQSBGB-UHFFFAOYSA-N} provide unambiguous representations of its structure.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H18N2\text{C}_9\text{H}_{18}\text{N}_2
Molecular Weight154.25 g/mol
Hydrogen Bond Donors2 (N–H groups)
Hydrogen Bond Acceptors2 (lone pairs on N atoms)
Rotatable Bond Count2
Topological Polar Surface Area15.3 Ų

Synthesis and Characterization

Analytical Characterization

Post-synthesis, the compound is typically characterized using:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm the connectivity and stereochemistry. For instance, the methyl group at C2\text{C}_2 appears as a triplet (~1.2 ppm) due to coupling with adjacent protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z=154.25m/z = 154.25, consistent with the molecular weight.

  • X-ray Crystallography: Single-crystal studies resolve the spatial arrangement of atoms, particularly the chair conformations of the pyrrolidine rings.

CompoundTargetIC₅₀ (nM)
2-Methyl-1-pyrrolidin-3-ylpyrrolidineNot yet reported
Rolipram (PDE4 inhibitor)Phosphodiesterase 4220
SB-649915 (5-HT₁A agonist)Serotonin receptor1.2

Chemical Applications

Catalysis and Ligand Design

The compound’s nitrogen atoms can coordinate to transition metals, enabling its use in:

  • Asymmetric Catalysis: Chiral pyrrolidine ligands are pivotal in enantioselective synthesis (e.g., proline-based organocatalysts).

  • Coordination Polymers: Self-assembly with metal ions could yield porous materials for gas storage or separation.

Supramolecular Chemistry

The bicyclic framework may participate in host-guest interactions, particularly with crown ethers or cyclodextrins, facilitating sensor development.

Future Research Directions

  • Pharmacological Profiling: High-throughput screening against disease-relevant targets.

  • Synthetic Optimization: Developing enantioselective routes to access specific stereoisomers.

  • Material Science Applications: Exploring its role in metal-organic frameworks (MOFs).

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